molecular formula C16H15NO2S B3143232 N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 51948-04-0

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B3143232
CAS No.: 51948-04-0
M. Wt: 285.4 g/mol
InChI Key: FTKFWBRBQCQSHY-UHFFFAOYSA-N
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Description

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a formyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high purity and yield. Techniques such as column chromatography and washing the reaction mass with dichloromethane and aqueous sodium hydroxide solution have been used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzamide moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The formyl group and benzamide moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific structural features, such as the combination of a formyl group with a tetrahydrobenzothiophene ring and a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-10-13-12-8-4-5-9-14(12)20-16(13)17-15(19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKFWBRBQCQSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Reactant of Route 2
N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Reactant of Route 3
N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Reactant of Route 4
N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Reactant of Route 5
N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

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